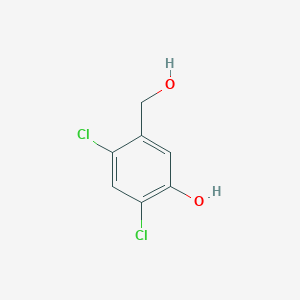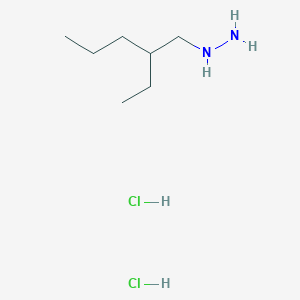![molecular formula C16H23NO3 B11719177 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-ol](/img/structure/B11719177.png)
6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2'-piperidin]-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol is a heterocyclic compound that features a spiro linkage between a naphthalene and a piperidine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol typically involves the reaction of 6,7-dimethoxy-3,4-dihydroisoquinoline with various reagents. One common method includes the condensation of 6,7-dimethoxy-3,4-dihydroisoquinoline with 1-dimethylaminomethyl-2-naphthols in boiling ethanol or o-xylene . This reaction forms high-melting, thermostable crystalline substances that are readily soluble in chloroform and ethyl acetate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
化学反应分析
Types of Reactions
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require catalysts or specific conditions to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various reduced derivatives .
科学研究应用
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound’s structural properties make it a candidate for studying interactions with biological molecules.
Industry: Used in the synthesis of materials with specific properties, such as high thermal stability.
作用机制
The mechanism by which 6,7-dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol exerts its effects involves interactions with various molecular targets. The compound’s spiro structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
6,7-Dimethoxy-3,4-dihydroisoquinoline: Shares the dimethoxy and dihydroisoquinoline structure but lacks the spiro linkage.
Spiro[naphthalene-2(1H),2’-piperidin]-1-one: Similar spiro structure but with different functional groups.
Uniqueness
6,7-Dimethoxy-3,4-dihydro-1H-spiro[naphthalene-2,2’-piperidin]-1-ol is unique due to its combination of a spiro linkage and methoxy groups, which confer specific chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .
属性
分子式 |
C16H23NO3 |
|---|---|
分子量 |
277.36 g/mol |
IUPAC 名称 |
6,7-dimethoxyspiro[3,4-dihydro-1H-naphthalene-2,2'-piperidine]-1-ol |
InChI |
InChI=1S/C16H23NO3/c1-19-13-9-11-5-7-16(6-3-4-8-17-16)15(18)12(11)10-14(13)20-2/h9-10,15,17-18H,3-8H2,1-2H3 |
InChI 键 |
MCAJBTMDTTZXLB-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C2C(C3(CCCCN3)CCC2=C1)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(tert-Butyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-4-one](/img/structure/B11719099.png)
![Tert-butyl N-[(3S)-2,5-dioxopyrrolidin-3-yl]carbamate](/img/structure/B11719103.png)
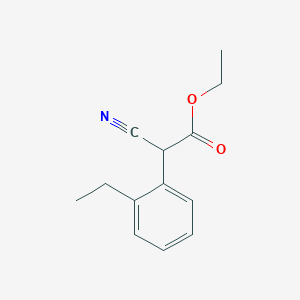
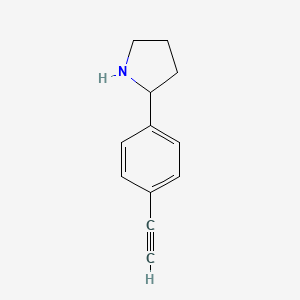
![7-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B11719128.png)
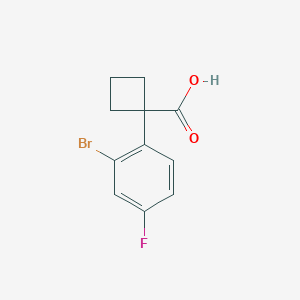
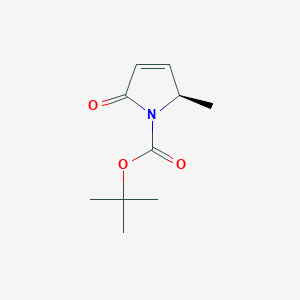
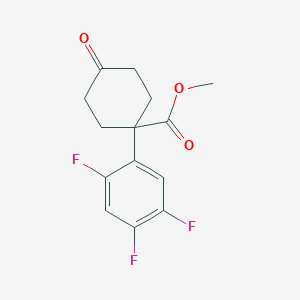

![[4-(1H-pyrrol-1-yl)phenyl]boronic acid](/img/structure/B11719147.png)
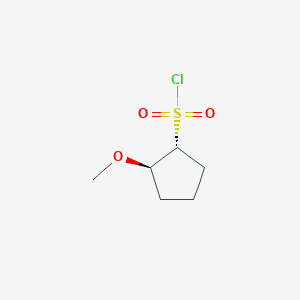
![(2S,5R)-5-[(1H-imidazol-1-yl)methyl]oxolane-2-carboxylic acid hydrochloride](/img/structure/B11719171.png)
